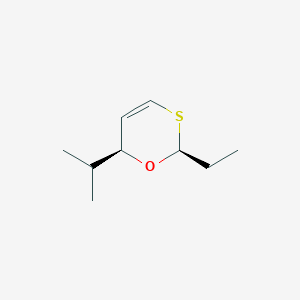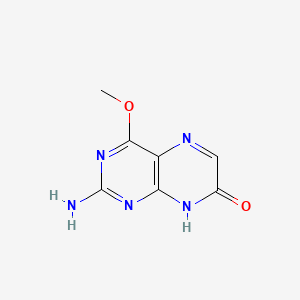
POLY(ETHYLENE OXIDE) 4-ARM SUCCINIMID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(ethylene oxide) 4-arm succinimid: is a multi-arm polymer derived from polyethylene oxide. This compound is characterized by its four-arm structure, each terminating in a succinimidyl group. This unique architecture allows for various applications, particularly in the field of drug delivery and biomedical engineering.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of poly(ethylene oxide) 4-arm succinimid typically involves the ethoxylation of pentaerythritol, followed by the introduction of succinimidyl groups at the terminal ends. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired molecular weight and functionality.
Industrial Production Methods: In industrial settings, the production of poly(ethylene oxide) 4-arm succinimid involves large-scale ethoxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal conditions for polymerization. The final product is then purified and characterized to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Poly(ethylene oxide) 4-arm succinimid undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl groups can react with amines to form stable amide bonds.
Hydrolysis: The succinimidyl groups can hydrolyze in the presence of water, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form amide bonds.
Water: Used in hydrolysis reactions to convert succinimidyl groups to carboxylic acids.
Major Products:
Amide Bonds: Formed through substitution reactions with amines.
Carboxylic Acids: Formed through hydrolysis of succinimidyl groups.
Scientific Research Applications
Poly(ethylene oxide) 4-arm succinimid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a carrier for drug molecules, allowing for controlled release and targeted delivery.
Biomedical Engineering: Utilized in the development of hydrogels for tissue engineering and regenerative medicine.
Surface Modification: Applied to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption.
Mechanism of Action
The mechanism of action of poly(ethylene oxide) 4-arm succinimid involves its ability to form stable amide bonds with amines. This property is particularly useful in drug delivery systems, where the polymer can be conjugated with drug molecules to enhance their stability and bioavailability. The succinimidyl groups also facilitate the formation of hydrogels, which can be used for controlled drug release and tissue engineering applications.
Comparison with Similar Compounds
Poly(ethylene oxide) 4-arm amine terminated: Similar structure but with amine groups at the terminal ends.
Poly(ethylene oxide) 4-arm succinimidyl glutarate terminated: Similar structure but with succinimidyl glutarate groups at the terminal ends.
Uniqueness: Poly(ethylene oxide) 4-arm succinimid is unique due to its succinimidyl termination, which allows for specific reactions with amines. This makes it particularly useful in applications requiring stable amide bond formation, such as drug delivery and surface modification.
Properties
CAS No. |
154467-38-6 |
|---|---|
Molecular Formula |
C20H24N2O12 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxyethyl] pentanedioate |
InChI |
InChI=1S/C20H24N2O12/c23-13-7-8-14(24)21(13)33-19(29)5-1-3-17(27)31-11-12-32-18(28)4-2-6-20(30)34-22-15(25)9-10-16(22)26/h1-12H2 |
InChI Key |
WJCAMVYMYKZYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCCOC(=O)CCCC(=O)ON2C(=O)CCC2=O |
Related CAS |
154467-38-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






